molecular formula C21H24ClN5O3 B10990941 N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B10990941
M. Wt: 429.9 g/mol
InChI Key: RANNVVJXUGDICW-UHFFFAOYSA-N
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Description

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorophenyl group, and a piperazine ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of the amide bond is carried out by reacting the acetylated aniline with an appropriate carboxylic acid derivative.

    Piperazine Ring Formation: The piperazine ring is introduced through a cyclization reaction involving a suitable diamine precursor.

    Chlorination: The chlorophenyl group is incorporated via a halogenation reaction using chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-4,4’-diaminodiphenylsulfone: Similar in structure due to the presence of an acetylamino group and aromatic rings.

    N-(4-aminophenyl)sulfonylphenylacetamide: Shares structural features such as the amide bond and aromatic rings.

Uniqueness

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and the presence of the piperazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H24ClN5O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H24ClN5O3/c1-15(28)24-17-3-2-4-18(13-17)25-20(29)14-23-21(30)27-11-9-26(10-12-27)19-7-5-16(22)6-8-19/h2-8,13H,9-12,14H2,1H3,(H,23,30)(H,24,28)(H,25,29)

InChI Key

RANNVVJXUGDICW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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